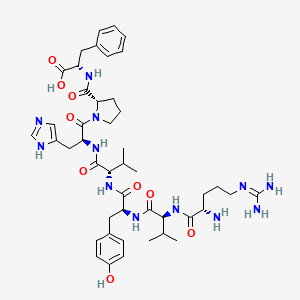

(Val4)-angiotensin III

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Val4)-Angiotensin III is a peptide derivative of angiotensin II, where the fourth amino acid is valine. Angiotensin III is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is of significant interest due to its potential therapeutic applications in cardiovascular diseases.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Val4)-angiotensin III typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable host organism, such as Escherichia coli, which then produces the peptide through fermentation.

Types of Reactions:

Oxidation: this compound can undergo oxidation, particularly at methionine residues, leading to the formation of sulfoxides.

Reduction: Reduction reactions can reverse oxidation, restoring the peptide to its original state.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid analogs and coupling reagents in SPPS.

Major Products:

Oxidized Peptides: Sulfoxides and other oxidized derivatives.

Reduced Peptides: Restored original peptide.

Substituted Peptides: Variants with different amino acid compositions.

科学研究应用

Cardiovascular Health

Blood Pressure Regulation

- (Val4)-angiotensin III is known to interact with angiotensin receptors, primarily AT1R and AT2R, influencing blood pressure regulation. Studies have shown that angiotensin III can exert pressor effects that surpass those of angiotensin II, making it a crucial component in understanding hypertension mechanisms .

Antihypertensive Effects

- Research indicates that this compound may have antihypertensive properties when administered orally. In spontaneously hypertensive rats, its administration led to a normalization of blood pressure levels . This suggests its potential as a therapeutic agent for managing hypertension.

Neurological Applications

Cognitive Functions

- The renin-angiotensin system, including this compound, has been implicated in cognitive processes such as memory acquisition and retrieval. Evidence suggests that angiotensins can modulate neuronal signaling pathways that are critical for learning and memory .

Alzheimer's Disease

- Recent studies have indicated elevated levels of angiotensin III in Alzheimer's disease patients, suggesting a potential role in the disease's pathophysiology. The interaction of angiotensin III with central nervous system receptors may influence neuroinflammation and neuronal survival .

Metabolic Effects

Sodium and Water Regulation

- Angiotensin III is crucial for sodium retention and fluid balance, acting through the kidneys to promote aldosterone release. This function is vital for understanding fluid homeostasis and its dysregulation in conditions like heart failure or renal impairment .

Potential for Therapeutic Development

- Given its multifaceted roles, this compound is being explored for developing new therapeutic strategies targeting metabolic disorders, hypertension, and neurodegenerative diseases.

Case Study 1: Hypertension Management

In a controlled study involving spontaneously hypertensive rats, administration of this compound resulted in significant reductions in systolic blood pressure after oral dosing. The study highlighted the peptide's bioavailability and its mechanism of action through receptor activation .

Case Study 2: Alzheimer's Disease Correlation

A cohort study examining postmortem brain tissue from Alzheimer's patients found increased levels of angiotensin III compared to controls. This finding suggests a possible link between elevated angiotensin levels and neurodegenerative processes, warranting further investigation into therapeutic interventions targeting this pathway .

Comparative Data Table

作用机制

(Val4)-Angiotensin III exerts its effects by binding to angiotensin receptors, primarily the angiotensin type 1 receptor (AT1R). This binding activates various intracellular signaling pathways, including the phospholipase C pathway, leading to increased intracellular calcium levels and vasoconstriction. The peptide also influences aldosterone secretion, contributing to fluid and electrolyte balance.

相似化合物的比较

Angiotensin II: The parent compound, differing by the fourth amino acid.

Angiotensin I: A precursor in the renin-angiotensin system, converted to angiotensin II by angiotensin-converting enzyme (ACE).

Angiotensin IV: Another derivative with distinct biological activities.

Uniqueness: (Val4)-Angiotensin III is unique due to its specific amino acid substitution, which can alter its binding affinity and activity at angiotensin receptors. This makes it a valuable tool for studying the structure-activity relationships within the renin-angiotensin system and for developing targeted therapies.

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPSLQXQAXIQLR-PEAOEFARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H64N12O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。